molecular formula C14H21ClN2O B1527779 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride CAS No. 1236255-40-5

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride

Cat. No.: B1527779
CAS No.: 1236255-40-5
M. Wt: 268.78 g/mol
InChI Key: VZIJJLCMQNUCFH-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, InChI key, and SMILES notation. It may also include information about the compound’s occurrence in nature or its synthesis .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability, reactivity, and acidity or basicity .

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems. It could involve binding to a specific protein, inhibiting an enzyme, or modulating a signaling pathway .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information, safety precautions, and disposal methods .

Future Directions

This involves discussing potential future research or applications of the compound. It could include potential uses in medicine, industry, or other fields .

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-10(2)13(15)14(17)16-8-7-11-5-3-4-6-12(11)9-16;/h3-6,10,13H,7-9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJJLCMQNUCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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